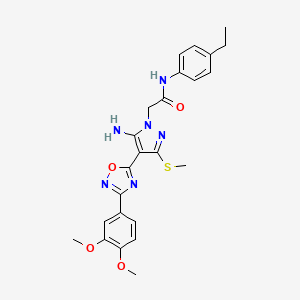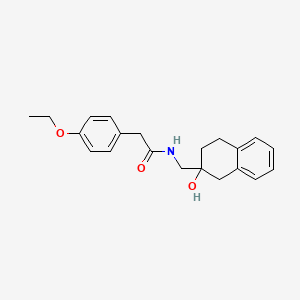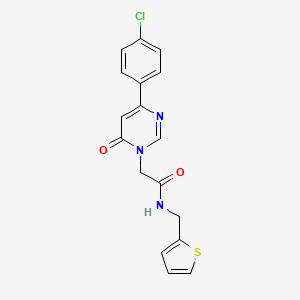
2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide is a chemical entity that appears to be related to various acetamide derivatives with potential biological activities. While the specific compound is not directly described in the provided papers, insights can be drawn from closely related structures and their properties.
Synthesis Analysis
The synthesis of related acetamide compounds involves various chemical reactions, including acetylation and formylation. For instance, acetylation of a diaminopyrimidine using acetic anhydride was employed to afford an N-pyrimidinylacetamide derivative, which could be further modified using Vilsmeier-Haack reagent to produce a β-chloroenaldehyde derivative . This suggests that similar methods could be applied to synthesize the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the orientation of substituent rings and the overall conformation of the molecule. For example, in one of the related compounds, the chlorophenyl ring is oriented at an angle of 7.1° with respect to the thiazole ring . In another case, the pyrimidine ring is inclined to the benzene ring by angles ranging from 42.25° to 62.18° . These structural details are crucial as they can affect the intermolecular interactions and, consequently, the crystal packing of the compound.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can lead to the formation of various heterocyclic compounds. The β-chloroenaldehyde derivative mentioned earlier can react with primary and heterocyclic amines to yield Schiff bases. It can also serve as a building block for constructing nitrogen heterocycles such as pyrazoles, pyrimidines, pyridopyrimidines, and diazepines through reactions with bifunctional nucleophiles . This indicates that the compound of interest may also exhibit diverse reactivity, allowing for the synthesis of a range of heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be deduced from their molecular structure and intermolecular interactions. For instance, the crystal structure of one compound was determined using various spectroscopic methods and X-ray diffraction analysis, revealing a monoclinic space group and specific cell dimensions . Intermolecular interactions, such as C—H⋯O hydrogen bonds, can lead to the formation of chains or other motifs in the crystal lattice . These properties are essential for understanding the behavior of the compound under different conditions and for predicting its solubility, stability, and reactivity.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
This compound is pivotal in synthesizing various heterocyclic compounds, showing potential as antibacterial and antifungal agents. Studies have demonstrated its utility in creating derivatives that exhibit moderate to good activity against gram-positive and gram-negative bacteria such as S. aureus and E. coli. The structural modifications, often involving the introduction of different substituents, significantly impact the hydrophobicity or steric bulk, enhancing the compounds' antibacterial properties (Desai, Shah, Bhavsar, & Saxena, 2008).
Antimicrobial Activity
The compound serves as a scaffold for developing new molecules with antimicrobial properties. For instance, thiazolidinone and acetidinone derivatives synthesized from this compound have been evaluated for their activity against various microorganisms, demonstrating the compound's role in generating new chemotherapeutic agents (Mistry, Desai, & Intwala, 2009).
Anticonvulsant Agents
Another research direction explores the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, showing potential as anticonvulsant agents. These studies involve examining the compounds' interactions with biotargets relevant to anticonvulsant activity, such as the Type-A γ-aminobutyric acid receptor (GABAAR) and gamma-aminobutyric acid-aminotransferase enzyme, highlighting the compound's significance in developing treatments for convulsive disorders (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
Structural and Physicochemical Analysis
Research also extends to the structural and physicochemical analysis of derivatives, providing insights into their molecular configurations, interactions, and potential as therapeutic agents. Crystallographic studies offer valuable data on the molecular geometry and intermolecular interactions, contributing to the understanding of the compound's chemical behavior and its derivatives (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).
Eigenschaften
IUPAC Name |
2-[4-(4-chlorophenyl)-6-oxopyrimidin-1-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c18-13-5-3-12(4-6-13)15-8-17(23)21(11-20-15)10-16(22)19-9-14-2-1-7-24-14/h1-8,11H,9-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDXEYUWXAFLDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

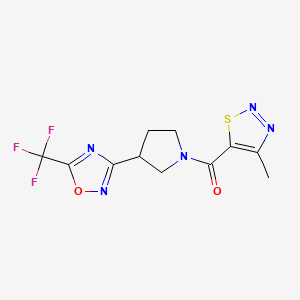
![(2,5-Dimethylphenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2550175.png)
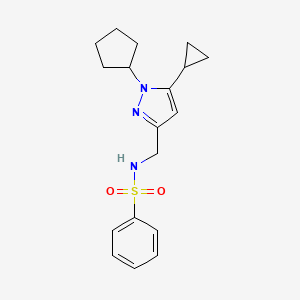
![N-(3,5-dimethylphenyl)-2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2550183.png)
![1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-propylpiperidine-4-carboxamide](/img/structure/B2550186.png)
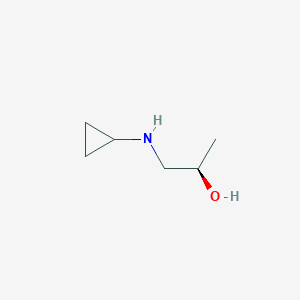
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8R,8aR,12aS,14bR)-8a-[(2S,3R,4S,5S,6R)-5-acetyloxy-3-[(2S,3R,4S,5S,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-4-formyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2550188.png)
![2-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2550189.png)
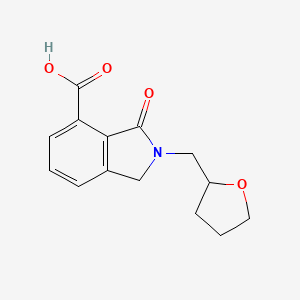
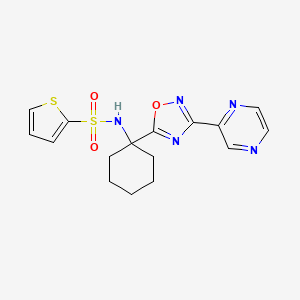
![6-(3,6-Dihydro-2H-pyridin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2550193.png)
![butyl 6-[(5E)-5-[3-(6-butoxy-6-oxohexyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2550195.png)
